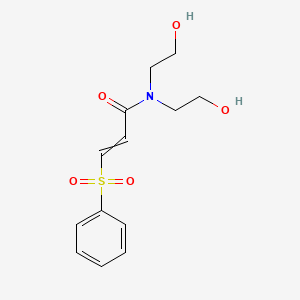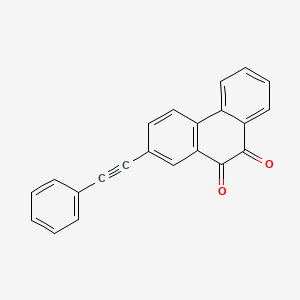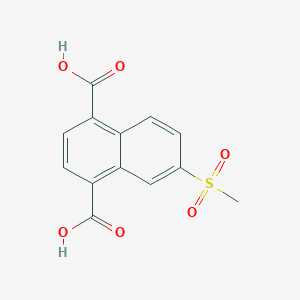
2,4-Dimethyl-1-(4-methylphenyl)pent-4-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-1-(4-methylphenyl)pent-4-en-1-one is an organic compound characterized by its unique structure, which includes a pent-4-en-1-one backbone with dimethyl and methylphenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-1-(4-methylphenyl)pent-4-en-1-one typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters can further enhance the yield and reduce by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dimethyl-1-(4-methylphenyl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound to its corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures and pressures.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2,4-Dimethyl-1-(4-methylphenyl)pent-4-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-1-(4-methylphenyl)pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, influencing biochemical pathways and eliciting various effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism.
Comparaison Avec Des Composés Similaires
- 2,4-Dimethyl-1-phenylpent-4-en-1-one
- 4,4-Dimethyl-1-pentene
- 2,4-Diphenyl-4-methyl-1-pentene
Comparison: 2,4-Dimethyl-1-(4-methylphenyl)pent-4-en-1-one is unique due to its specific substituents, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
62834-90-6 |
|---|---|
Formule moléculaire |
C14H18O |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
2,4-dimethyl-1-(4-methylphenyl)pent-4-en-1-one |
InChI |
InChI=1S/C14H18O/c1-10(2)9-12(4)14(15)13-7-5-11(3)6-8-13/h5-8,12H,1,9H2,2-4H3 |
Clé InChI |
UPCLPOGVEXVIPQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C(C)CC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




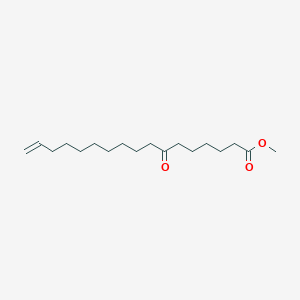
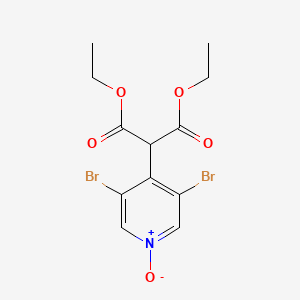
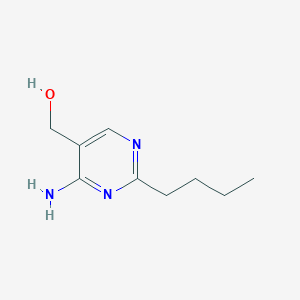
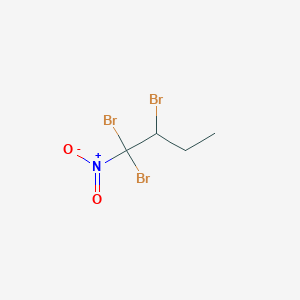
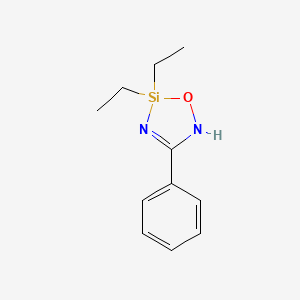

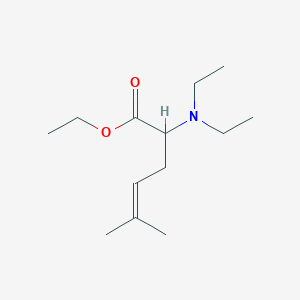
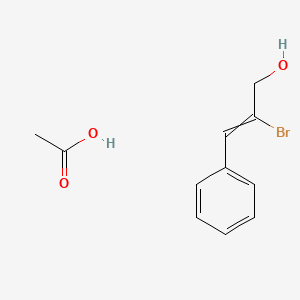
![2-[1-(tert-Butylperoxy)ethyl]naphthalene](/img/structure/B14513642.png)
